REACTION_CXSMILES
|
[H][H].[C:3]([O:11][CH3:12])(=[O:10])[CH2:4][CH2:5][C:6](OC)=O>[Mn].[Cu]>[OH:10][CH2:3][CH2:4][CH2:5][CH2:12][O:11][CH:3]1[CH2:4][CH2:5][CH2:6][O:10]1
|
Name
|
89A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Mn]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This second intermediate reaction product stream
|
Type
|
ADDITION
|
Details
|
be added from line 23 to the second intermediate reaction product mixture in line 21 in order
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCOC1OCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |